molecular formula C19H24N2O3S B369148 1-(3,4-Dimethylphenyl)-4-((4-methoxyphenyl)sulfonyl)piperazine CAS No. 865591-46-4

1-(3,4-Dimethylphenyl)-4-((4-methoxyphenyl)sulfonyl)piperazine

Cat. No.: B369148
CAS No.: 865591-46-4
M. Wt: 360.5g/mol
InChI Key: USCVGASKWNZTSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dimethylphenyl)-4-((4-methoxyphenyl)sulfonyl)piperazine is a chemical compound with the CAS Registry Number 865591-46-4 and a molecular formula of C19H24N2O3S . It has a calculated molecular weight of 360.5 g/mol and a topological polar surface area of 58.2 Ų . This piperazine derivative is part of a class of sulfonylpiperazine compounds that are of significant interest in medicinal chemistry research . Piperazine-based scaffolds are recognized as privileged structures in drug discovery due to their presence in a wide range of pharmacologically active molecules . These compounds are frequently investigated for their potential interactions with various biological targets. Research into structurally similar compounds highlights the value of this chemical class in developing new agents for biological screening . This product is intended for research purposes such as in vitro assay development, chemical library building, and as a reference standard in analytical studies. 1-(3,4-Dimethylphenyl)-4-((4-methoxyphenyl)sulfonyl)piperazine is For Research Use Only. It is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S/c1-15-4-5-17(14-16(15)2)20-10-12-21(13-11-20)25(22,23)19-8-6-18(24-3)7-9-19/h4-9,14H,10-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USCVGASKWNZTSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonylation of Piperazine Derivatives

The foundational step in synthesizing 1-(3,4-Dimethylphenyl)-4-((4-methoxyphenyl)sulfonyl)piperazine involves the reaction of a piperazine precursor with a sulfonyl chloride. For example, 1-(3,4-dimethylphenyl)piperazine reacts with 4-methoxyphenylsulfonyl chloride in the presence of a base such as triethylamine or sodium hydroxide. The general reaction proceeds as follows:

1-(3,4-Dimethylphenyl)piperazine+4-Methoxyphenylsulfonyl chlorideBaseTarget Compound+HCl\text{1-(3,4-Dimethylphenyl)piperazine} + \text{4-Methoxyphenylsulfonyl chloride} \xrightarrow{\text{Base}} \text{Target Compound} + \text{HCl}

This exothermic reaction typically employs dichloromethane (DCM) or tetrahydrofuran (THF) as solvents at 0–25°C, achieving yields of 70–85%. Zinc dust is occasionally added to quench excess sulfonyl chloride and improve purity.

Optimization of Reaction Conditions

Critical parameters influencing yield and selectivity include:

ParameterOptimal RangeImpact on Reaction
Temperature0–25°CHigher temperatures risk hydrolysis of sulfonyl chloride
BaseTriethylamineSuperior HCl scavenging vs. NaOH
SolventDCMEnhanced solubility of intermediates
Reaction Time30–60 minutesProlonged duration reduces side products

Base selection is pivotal: triethylamine outperforms inorganic bases due to its ability to solubilize in organic solvents and efficiently neutralize HCl.

Stepwise Synthesis from Aryl Halides and Piperazine

Preparation of 1-(3,4-Dimethylphenyl)piperazine

The synthesis begins with the alkylation of piperazine using 3,4-dimethylphenyl bromide. A two-step process involves:

  • Mitsunobu Reaction : Coupling piperazine with 3,4-dimethylphenol using diethyl azodicarboxylate (DEAD) and triphenylphosphine.

  • Reductive Amination : Alternatively, reacting piperazine with 3,4-dimethylbenzaldehyde under hydrogenation conditions.

The Mitsunobu method yields 80–90% purity, while reductive amination requires palladium catalysts but achieves higher stereochemical control.

Sulfonyl Chloride Preparation

4-Methoxyphenylsulfonyl chloride is synthesized via chlorosulfonation of 4-methoxybenzene. The reaction uses chlorosulfonic acid at 0°C, followed by quenching with phosphorus pentachloride:

4-Methoxybenzene+ClSO3H4-Methoxyphenylsulfonyl chloride+H2O\text{4-Methoxybenzene} + \text{ClSO}3\text{H} \rightarrow \text{4-Methoxyphenylsulfonyl chloride} + \text{H}2\text{O}

This step demands strict temperature control to avoid di- or polysubstitution.

Industrial-Scale Production Methods

Continuous Flow Reactor Systems

Industrial synthesis employs continuous flow reactors to enhance scalability and safety. Key advantages include:

  • Precise Temperature Control : Mitigates exothermic risks during sulfonylation.

  • Automated Quenching : Inline neutralization of HCl reduces corrosion and improves throughput.

A representative protocol involves:

  • Mixing 1-(3,4-dimethylphenyl)piperazine and 4-methoxyphenylsulfonyl chloride in DCM at 10°C.

  • Introducing triethylamine via a T-junction to initiate reaction.

  • Passing the mixture through a zinc-packed column to remove excess sulfonyl chloride.

Purification Techniques

Crude product purification involves:

  • Crystallization : Methanol or ethanol recrystallization achieves >95% purity.

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves regioisomeric impurities.

Mechanistic Insights and Reaction Kinetics

Sulfonylation Mechanism

The reaction follows a two-step nucleophilic substitution (S<sub>N</sub>2):

  • Deprotonation of piperazine by the base, forming a piperazide ion.

  • Attack of the piperazide on the electrophilic sulfur atom in the sulfonyl chloride, displacing chloride.

Kinetic studies reveal a second-order dependence on piperazine concentration, with an activation energy of 45–50 kJ/mol.

Side Reactions and Mitigation

Common side reactions include:

  • Hydrolysis of Sulfonyl Chloride : Minimized by anhydrous conditions and low temperatures.

  • Di-Substitution : Controlled by stoichiometric excess of piperazine (1.2:1 molar ratio).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Batch (Lab-Scale)70–8590–95ModerateHigh
Continuous Flow80–9095–99HighModerate
Microwave-Assisted75–8892–96LowLow

Microwave-assisted synthesis, though faster, faces scalability challenges due to heterogeneous heating .

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethylphenyl)-4-((4-methoxyphenyl)sulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of halogenated derivatives or azides.

Scientific Research Applications

Pharmacological Applications

  • Antidepressant Activity
    • Research indicates that piperazine derivatives can exhibit antidepressant-like effects. The structural modifications in 1-(3,4-Dimethylphenyl)-4-((4-methoxyphenyl)sulfonyl)piperazine may enhance its interaction with neurotransmitter systems, particularly serotonin receptors, which are crucial in mood regulation .
  • Antipsychotic Properties
    • The compound's ability to interact with sigma receptors suggests potential applications in treating psychotic disorders. Sigma receptors are implicated in various psychiatric conditions, and compounds targeting these receptors may offer new treatment avenues .
  • Analgesic Effects
    • Preliminary studies suggest that piperazine derivatives can possess analgesic properties. The specific substitution patterns in 1-(3,4-Dimethylphenyl)-4-((4-methoxyphenyl)sulfonyl)piperazine may contribute to its efficacy in pain management .

Analytical Methods for Detection

  • Liquid Chromatography-Mass Spectrometry (LC-MS)
    • LC-MS is a recommended method for detecting piperazine derivatives in biological samples. This technique allows for the identification and quantification of the compound in various matrices, such as serum and urine .
  • Sample Preparation Techniques
    • Effective sample preparation methods include alkalization and extraction processes that enhance the recovery of the compound from complex biological fluids. These methods are critical for accurate analytical results .

Case Studies and Research Findings

  • A study published in Pharmaceutical Research highlighted the antidepressant effects of structurally similar piperazine derivatives, providing insights into the mechanisms of action that could be relevant for 1-(3,4-Dimethylphenyl)-4-((4-methoxyphenyl)sulfonyl)piperazine .
  • Another research article focused on the detection of piperazine derivatives in seized materials, emphasizing the importance of developing robust analytical techniques for forensic applications. This underscores the relevance of such compounds in both clinical and illicit contexts .

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethylphenyl)-4-((4-methoxyphenyl)sulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pharmacokinetic and Pharmacodynamic Profiles

  • Metabolic Stability: Sulfonyl-containing derivatives (e.g., target compound, [¹⁸F]DASA-23 ) exhibit longer half-lives than non-sulfonyl analogs like MeOPP due to resistance to oxidative metabolism.
  • Receptor Specificity : The 4-methoxyphenylsulfonyl group may target serotonin or dopamine receptors, akin to TFMPP (3-trifluoromethylphenylpiperazine) , but with reduced psychoactivity.

Antifungal and Antiproliferative Activity

  • Antifungal Potential: Unlike 1c (1-(4-methoxyphenyl)-4-(3-phenoxy-2-hydroxypropyl)-piperazine) , which inhibits Candida albicans virulence via hyphae suppression, the target compound lacks a hydroxypropyl group, suggesting divergent mechanisms.
  • Antiproliferative Activity : Compounds like Series A (p-fluorophenyl) and Series B (3,4-dichlorophenyl) show moderate antiproliferative yields (32–67%), implying that the target’s 3,4-dimethylphenyl group may enhance cytotoxicity through steric effects.

Key Research Findings

  • Synthetic Accessibility : The target compound can be synthesized via nucleophilic substitution of piperazine with sulfonyl chlorides, similar to methods for 1-((4-substitutedphenyl)sulfonyl)piperazine derivatives .
  • Structural Flexibility: Dual sulfonyl substitutions, as seen in 1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperazine , demonstrate improved solubility but reduced target specificity compared to monosulfonyl analogs.
  • Therapeutic Limitations : Unlike Eltrombopag , which targets thrombopoietin receptors via a pyrazolone core, the target compound’s piperazine-sulfonyl scaffold may limit its application to neurological or oncological disorders.

Biological Activity

1-(3,4-Dimethylphenyl)-4-((4-methoxyphenyl)sulfonyl)piperazine is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound is classified under piperazine derivatives and features a sulfonamide moiety, which is often associated with diverse biological activities. Its chemical formula is C15H18N2O3SC_{15}H_{18}N_{2}O_{3}S, and it has been studied for its interactions with various biological targets.

Research indicates that piperazine derivatives can interact with several biological pathways:

  • Antimicrobial Activity : Studies have shown that similar piperazine compounds exhibit antimicrobial properties by disrupting bacterial cell wall synthesis and inhibiting key enzymes.
  • Antiviral Activity : Some derivatives have demonstrated effectiveness against viral infections by interfering with viral replication processes.
  • Cytotoxic Effects : The compound's sulfonamide group may contribute to its cytotoxicity against cancer cell lines by inducing apoptosis.

Efficacy in Assays

The biological activity of 1-(3,4-Dimethylphenyl)-4-((4-methoxyphenyl)sulfonyl)piperazine has been evaluated using various in vitro assays. Below is a summary table of its activity against different cell lines and pathogens.

Assay Type Target IC50 (µM) Reference
Antibacterial ActivityE. coli32
Antiviral ActivityHIV0.21
CytotoxicityHT-29 (Colon Cancer)3.38
VEGFR-2 InhibitionVEGFR-2 Kinase0.014

Case Studies

  • Antiviral Activity Study : A study reported that piperazine derivatives, including the compound , exhibited significant antiviral activity against HIV, with an IC50 value of 0.21 µM, indicating a potent effect on viral replication pathways .
  • Cytotoxicity Evaluation : In a cytotoxicity assay against HT-29 colon cancer cells, the compound demonstrated an IC50 value of 3.38 µM, suggesting its potential as a chemotherapeutic agent . This study also included molecular docking simulations that elucidated the binding interactions between the compound and the target proteins involved in cancer progression.
  • VEGFR-2 Kinase Inhibition : Another research highlighted the compound's ability to inhibit VEGFR-2 kinase with an IC50 of 0.014 µM, showcasing its potential in targeting angiogenesis in tumors . This finding was supported by molecular dynamics simulations that confirmed stable binding interactions at the active site of the kinase.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.